molecular formula C9H10F2O2 B1390436 4-Ethoxy-2,3-difluorobenzyl alcohol CAS No. 293299-94-2

4-Ethoxy-2,3-difluorobenzyl alcohol

Cat. No.: B1390436
CAS No.: 293299-94-2
M. Wt: 188.17 g/mol
InChI Key: AZCFULRHHJUBFR-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzyl alcohol is a chemical compound with the molecular formula C9H10F2O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with ethoxy and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluorobenzyl alcohol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,3-difluorobenzyl chloride.

    Ethoxylation: The benzene derivative undergoes an ethoxylation reaction, where an ethoxy group is introduced. This can be achieved using ethyl alcohol in the presence of a catalyst.

    Reduction: The intermediate product is then reduced to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluorobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: The ethoxy or difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-Ethoxy-2,3-difluorobenzyl alcohol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Ethoxy-2,3-difluorobenzyl alcohol include:

    4-Methoxy-2,3-difluorobenzyl alcohol: Similar structure with a methoxy group instead of an ethoxy group.

    4-Ethoxy-2,3-dichlorobenzyl alcohol: Similar structure with chlorine substituents instead of fluorine.

    4-Ethoxy-2,3-difluorobenzaldehyde: An oxidized form of the compound with an aldehyde group.

Uniqueness

This compound is unique due to the presence of both ethoxy and difluoro groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-ethoxy-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCFULRHHJUBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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